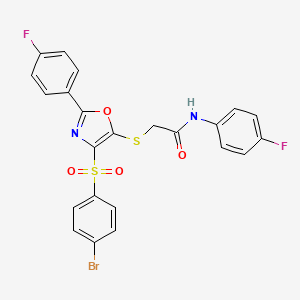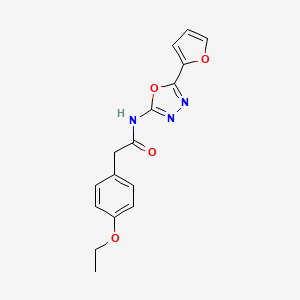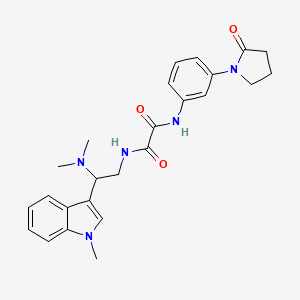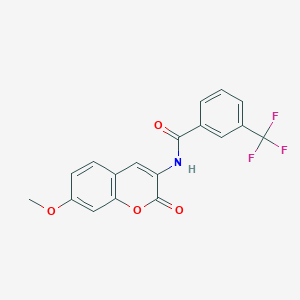![molecular formula C24H30N4O3 B2668908 (4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034542-98-6](/img/structure/B2668908.png)
(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the tetrahydro-2H-pyran ring could participate in a variety of cycloaddition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and others can be determined experimentally. For instance, 4-Phenyltetrahydro-2H-pyran has a density of 1.0±0.1 g/cm3, a boiling point of 253.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
Research on structurally similar compounds emphasizes the importance of molecular interaction studies. For example, studies involving cannabinoid receptor antagonists explore the conformational analysis and energetic stability of compounds, contributing to the development of unified pharmacophore models for receptor ligands. This is crucial for understanding how such compounds interact with receptors at the molecular level (J. Shim et al., 2002).
Synthesis and Characterization of Derivatives
The synthesis and characterization of pyrazoline derivatives highlight the biological and pharmaceutical significance of these scaffolds. For instance, derivatives synthesized via the cyclization of chalcones with substituted benzyl hydrazides have been confirmed by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, showcasing the methodological advancements in synthesizing biologically active compounds (Amara Mumtaz et al., 2015).
Biological Activities
Compounds structurally related to the query show a range of biological activities, including antimicrobial and antifungal properties. The exploration of these activities is vital for the development of new therapeutic agents. For example, newly synthesized pyrazoline and pyridine derivatives exhibit significant antimicrobial activity, indicating their potential as leads for developing novel antibacterial and antifungal agents (Satyender Kumar et al., 2012).
X-ray Structure Characterisation
X-ray structure characterization provides detailed insights into the molecular geometry of novel compounds, which is essential for understanding their pharmacological potential. The structural determination of novel pyrazole carboxamide derivatives, for example, underscores the role of crystallography in drug discovery and development processes (Hong-Shui Lv et al., 2013).
Propiedades
IUPAC Name |
[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c29-22(21-18-20-8-4-5-11-28(20)25-21)26-12-14-27(15-13-26)23(30)24(9-16-31-17-10-24)19-6-2-1-3-7-19/h1-3,6-7,18H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVQVHAPUUHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2668825.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)
![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)



![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)